molecular formula C15H16FN3O2 B2806969 N-(3-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1170793-13-1

N-(3-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Cat. No. B2806969
CAS RN: 1170793-13-1
M. Wt: 289.31
InChI Key: MHTLXMAHYHHRMS-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, also known as FPYMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Thiophene Analogues in Carcinogenicity Studies

Thiophene analogues, similar in structure to many complex acetamide derivatives, have been synthesized and evaluated for potential carcinogenicity. The study of these analogues, such as N-(5-phenylthiophen-2-yl)acetamide, provides insights into the carcinogenic potential of structurally related compounds. Their evaluation in bioassays like the Salmonella reverse-mutation and cell-transformation assays helps in understanding their biological behavior and potential to cause tumors in vivo (Ashby et al., 1978).

Pharmacology of Oral Prodrugs

Research on oral prodrugs of 5-fluorouracil, such as capecitabine and S-1, reflects the ongoing efforts to enhance therapeutic efficacy while minimizing toxicity. These studies underscore the importance of developing oral formulations that offer convenient administration and improved drug profiles, potentially applicable to derivatives like "N-(3-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide" for specific therapeutic purposes (Malet-Martino & Martino, 2002).

Fluoropyrimidine Pharmacogenetics

The exploration of pharmacogenetics, particularly concerning fluoropyrimidines, sheds light on the metabolic pathways and genetic determinants influencing treatment outcomes. Understanding the metabolism of these compounds and the impact of genetic polymorphisms on drug efficacy and toxicity is crucial for personalized medicine approaches. This area of research could inform the development and application of compounds like "N-(3-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide" in a clinical setting, ensuring safer and more effective treatments (Del Re et al., 2017).

properties

IUPAC Name

N-(3-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-2-4-12-8-15(21)19(10-17-12)9-14(20)18-13-6-3-5-11(16)7-13/h3,5-8,10H,2,4,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTLXMAHYHHRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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